
Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C10H21N2O2P It is known for its unique structure, which includes aziridine rings and a phosphinic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER typically involves the reaction of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of reduced phosphinic acid esters.
Substitution: Formation of substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine rings.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Phosphinic acid, bis(2,2-dimethyl-1-aziridinyl)-, 2-(2-ethoxyethoxy)ethyl ester
Uniqueness
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is unique due to the presence of both aziridine rings and a phosphinic acid ester group
Propiedades
Número CAS |
54805-59-3 |
|---|---|
Fórmula molecular |
C13H24N3O5P |
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |
InChI |
InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3 |
Clave InChI |
FKGLMTGUMNVSTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


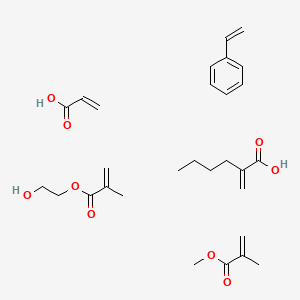
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
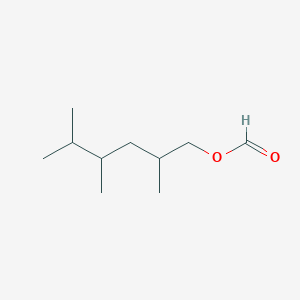

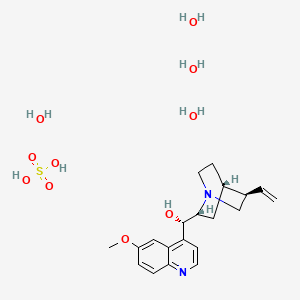
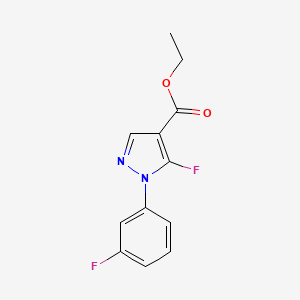
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
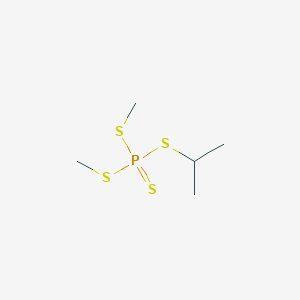
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)

